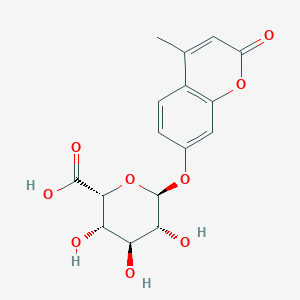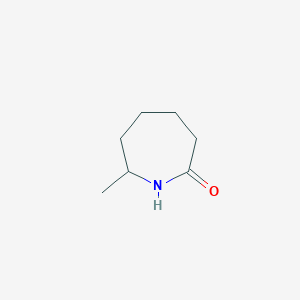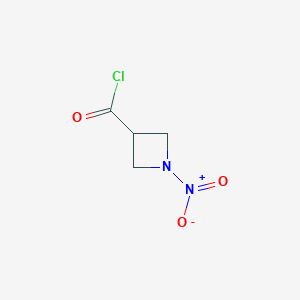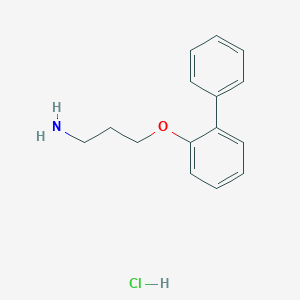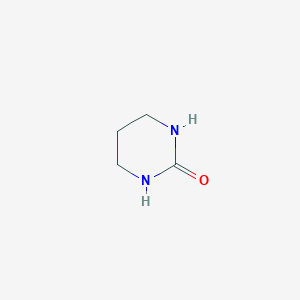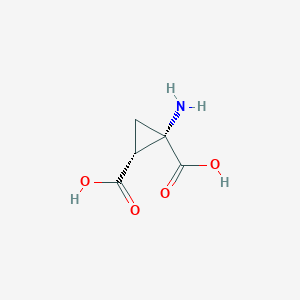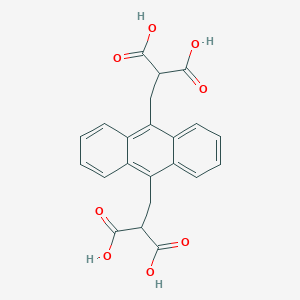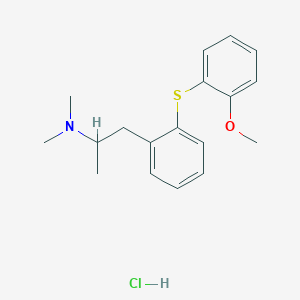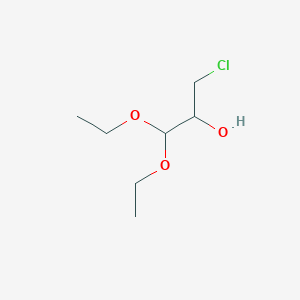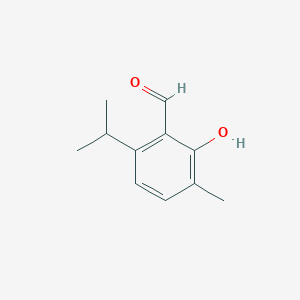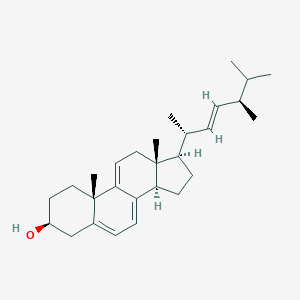
Dehydroergosterol
Overview
Description
Dehydroergosterol (DHE) is a naturally occurring fluorescent sterol that possesses similar biophysical properties as cholesterol . It is found in yeast cells and other fungi . DHE has been shown to faithfully mimic cholesterol in a large number of biophysical, biochemical, and cell biological studies .
Synthesis Analysis
Dehydroergosterol was synthesized and purified by reverse phase high performance liquid chromatography . The proposed structure (Δ8, 7, 9(11), 22-ergostatetraen-3β-o1), including the location of the double bond at Δ9(11), was confirmed by mass spectroscopy, 1H-NMR, and 13C-NMR .Molecular Structure Analysis
Low temperature X-ray diffraction analysis reveals that dehydroergosterol monohydrate crystallizes in the space group P2 1 with four molecules in the unit cell and monoclinic crystal parameters a = 9.975 (1) Å, b = 7.4731 (9) Å, c = 34.054 (4) Å, and β = 92.970 (2)° .Chemical Reactions Analysis
The spectroscopic properties of dehydroergosterol are highly dependent on solvent dielectric constant . At 37°C the limiting anisotropy, order parameter, and rotational rate of dehydroergosterol in dimyristoylphosphatidylcholine were 0.162, 0.65, and 0.71 nsec, respectively .Physical And Chemical Properties Analysis
Dehydroergosterol has a molecular formula of C28H42O and a molecular weight of 394.63 . It is a white, yellow powder with a melting point of 146 °C .Scientific Research Applications
Fluorescence Techniques in Membrane Studies
The fluorescent properties of Dehydroergosterol enable the study of sterols’ function and organization in membranes, particularly lipid raft/caveolae microdomains in living cells .
Immunomodulatory Effects
14-dehydroergosterol has been identified as a compound that induces dendritic cells to convert to a tolerogenic type, which has implications for immune response modulation .
Mechanism of Action
Target of Action
Dehydroergosterol (DHE) is a naturally-occurring, fluorescent sterol . It is primarily utilized to probe membrane cholesterol distribution, cholesterol-protein interactions, and intracellular cholesterol transport both in vitro and in vivo . It interacts with sterol carrier protein-2 (SCP-2), which plays a crucial role in the intracellular transport of cholesterol .
Mode of Action
Dehydroergosterol mimics the properties of cholesterol in biological membranes . It interacts with SCP-2, which facilitates the transport of cholesterol and other lipids between different cellular compartments . The interaction between DHE and SCP-2 can influence the distribution and dynamics of cholesterol in the cell membrane .
Biochemical Pathways
Dehydroergosterol is involved in the same biochemical pathways as cholesterol due to its structural and functional similarity . These pathways include the synthesis of bile acids and steroids, which are essential for various physiological processes such as lipid metabolism and reproduction .
Result of Action
The interaction of DHE with SCP-2 and its incorporation into cellular membranes can influence the distribution and dynamics of cholesterol . This can affect various cellular functions, including membrane fluidity, signal transduction, and intracellular transport .
Action Environment
The action of DHE can be influenced by various environmental factors. For instance, the presence of SCP-2 can enhance the rate of disappearance of DHE microcrystals in living cells . Furthermore, the physical properties of the cellular environment, such as temperature and pH, may also affect the behavior of DHE .
Safety and Hazards
properties
IUPAC Name |
(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJYFLQYMVBDR-CMNOFMQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026574 | |
| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroergosterol | |
CAS RN |
516-85-8 | |
| Record name | Dehydroergosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroergosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROERGOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



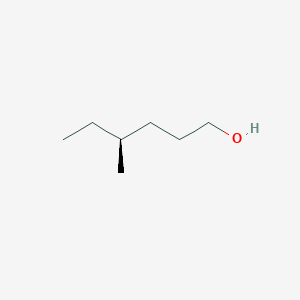
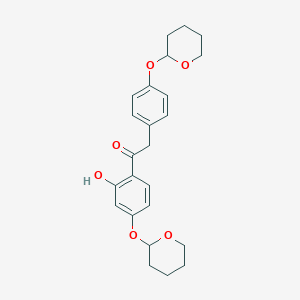
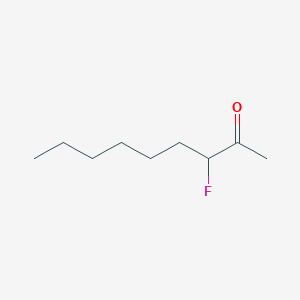
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
